PE-NMe(16:0/16:0)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

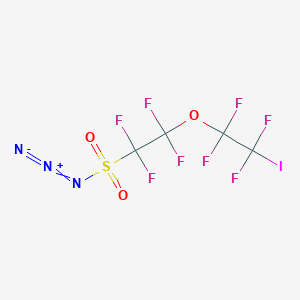

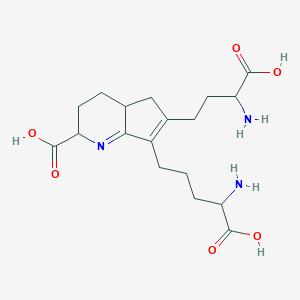

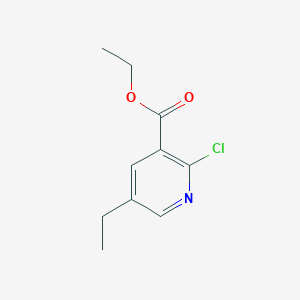

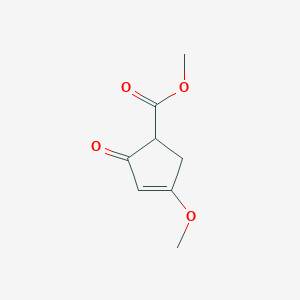

PE-NMe(16:0/16:0) is a monomethylphosphatidylethanolamine . It is a glycerophospholipid, and is formed by sequential methylation of phosphatidylethanolamine as part of a mechanism for biosynthesis of phosphatidylcholine . It consists of two hexadecanoyl chains at positions C-1 and C2 .

Synthesis Analysis

PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This process is part of a mechanism for the biosynthesis of phosphatidylcholine .Molecular Structure Analysis

PE-NMe(16:0/16:0) consists of two hexadecanoyl chains at positions C-1 and C2 . Fatty acids containing 16, 18, and 20 carbons are the most common .Chemical Reactions Analysis

PE-NMe(16:0/16:0) is formed by sequential methylation of phosphatidylethanolamine . This reaction is part of a mechanism for the biosynthesis of phosphatidylcholine .科学的研究の応用

Neuromuscular Electrical Stimulation (NMES) in Rehabilitation

PE-NMe(16:0/16:0) falls under the broad category of neuromuscular electrical stimulation (NMES), which has a variety of applications in rehabilitation and therapy. NMES is used to activate skeletal muscle in efforts to mimic voluntary contractions and enhance the rehabilitation of human skeletal muscles. It's notable for its application in neurorehabilitation, especially for individuals with spinal cord injury or stroke. NMES facilitates functional tasks and therapeutic applications, such as motor relearning, muscle strengthening, and prevention of muscle atrophy (Sheffler & Chae, 2007).

NMES in Stroke Patients

NMES has been studied specifically for its effectiveness in stroke patients. For example, it has been used for treating pharyngeal dysfunction in stroke patients, showing some positive therapy effects. However, research indicates that more standardized protocols and larger trials are needed to fully understand its benefits (Bülow et al., 2008).

NMES in Osteoarthritis and Muscle Strength

Research has also explored the use of NMES in improving quadriceps muscle strength and activation among women with osteoarthritis. However, studies suggest that NMES might be insufficient in inducing gains in muscle strength or activation in cases of mild and moderate osteoarthritis (Palmieri-Smith et al., 2010).

Other Therapeutic Applications

NMES is utilized for various therapeutic purposes such as reduction of hemiplegic shoulder pain, improvement of tissue oxygenation, peripheral hemodynamic functioning, and cardiopulmonary conditioning. It's also being considered for future developments like combining with robotics or neuromodulating drugs for enhanced therapeutic effects (IJzerman et al., 2009).

Considerations and Limitations

Despite these varied applications, NMES comes with certain limitations. These include patient discomfort, muscle fatigue, and potential muscle damage. Clinicians and researchers are continually seeking ways to optimize NMES parameters to maximize effectiveness and minimize discomfort (Glaviano & Saliba, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PE-NMe(16:0/16:0)' involves the conversion of phosphatidylcholine (PC) to phosphatidylethanolamine (PE) followed by N-methylation of the amino group of PE. The acyl chains used in the synthesis are palmitic acid (16:0) and the reaction is carried out under anhydrous conditions.", "Starting Materials": [ "Phosphatidylcholine (PC)", "Palmitic acid (16:0)", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether", "Chloroform", "Dimethylformamide (DMF)", "Methyl iodide (MeI)" ], "Reaction": [ "PC is hydrolyzed to form phosphatidic acid (PA) and choline in the presence of NaOH.", "PA is then converted to PE by transphosphatidylation reaction using ethanolamine in the presence of HCl.", "The resulting PE is then dried and dissolved in DMF.", "Palmitic acid is activated using dicyclohexylcarbodiimide (DCC) and added to the PE solution.", "The reaction mixture is stirred under anhydrous conditions to form PE-palmitate.", "PE-palmitate is then N-methylated using MeI in the presence of sodium hydride (NaH).", "The reaction mixture is quenched with water and extracted with chloroform.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the final product PE-NMe(16:0/16:0)." ] } | |

| 3930-13-0 | |

分子式 |

C38H76NO8P |

分子量 |

706.0 g/mol |

IUPAC名 |

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |

InChIキー |

QSBINWBNXWAVAK-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |

| 3930-13-0 | |

物理的記述 |

Solid |

同義語 |

1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

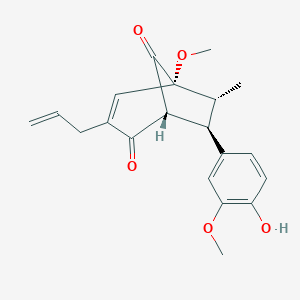

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)